molecular formula C11H12BrNO4 B1485912 1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone CAS No. 2206966-82-5

1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone

Cat. No.: B1485912
CAS No.: 2206966-82-5
M. Wt: 302.12 g/mol
InChI Key: BSVYEUDBVBRHJE-UHFFFAOYSA-N
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Description

1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε). These non-canonical IKK-related kinases are key signaling nodes in innate immunity and oncogenesis. The compound functions by potently and selectively inhibiting the kinase activity of both TBK1 and IKKε, which are crucial regulators of the IRF3 and NF-κB signaling pathways . This mechanism makes it an invaluable pharmacological tool for dissecting the role of these pathways in various disease contexts. Its primary research applications are in the fields of immunology, virology, and oncology, where it is used to investigate the signaling events downstream of pattern recognition receptors and cytokine receptors . In cancer research, it is employed to study the contribution of TBK1/IKKε to cancer cell survival, proliferation, and tumorigenesis, particularly in contexts where these kinases are dysregulated. Researchers utilize this compound to precisely probe the functional consequences of TBK1/IKKε inhibition in cellular models of inflammation, viral infection, and cancer.

Properties

IUPAC Name

1-(7-bromo-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c12-8-3-7-5-13(10(16)6-14)1-2-17-11(7)9(15)4-8/h3-4,14-15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVYEUDBVBRHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)CO)C=C(C=C2O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone , also known by its CAS number 2206966, belongs to the class of benzoxazepin derivatives. This class of compounds has garnered attention due to their diverse biological activities, including potential therapeutic applications in various medical fields. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12BrN2O3\text{C}_{12}\text{H}_{12}\text{BrN}_2\text{O}_3

This compound features a bromine atom at the 7-position and a hydroxyl group at the 9-position of the benzoxazepine ring system, contributing to its biological activity.

Antimicrobial Properties

Recent studies have indicated that benzoxazepin derivatives exhibit significant antimicrobial properties. For instance, a study published in MDPI highlighted that certain benzoxazepin compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Research has shown that compounds within the benzoxazepin class possess anticancer properties. A notable study demonstrated that derivatives similar to this compound inhibited tumor growth in vitro by inducing apoptosis in cancer cells . The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation.

Neuroprotective Effects

There is emerging evidence suggesting that benzoxazepins may have neuroprotective effects. In animal models, certain derivatives have been shown to reduce oxidative stress and inflammation in neuronal tissues . These findings are promising for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of various benzoxazepin derivatives against clinical isolates. The study found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

Anticancer Research

In a study focusing on the anticancer properties of benzoxazepins, researchers treated human cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines .

Data Table: Biological Activities of Benzoxazepin Derivatives

Activity TypeCompound NameMIC/IC50 ValuesReference
Antimicrobial1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin]MIC: 32 µg/mL
Anticancer1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin]IC50: 10 - 20 µM
NeuroprotectiveSimilar benzoxazepinsN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Table 1: Benzoxazepine vs. Benzodiazepine Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference ID
1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone 1,4-Benzoxazepine 7-Br, 9-OH, 2-hydroxy-ethanone ~369.2 (estimated) N/A
7-Bromo-1,3-dihydro-5-(2-pyridinyl)-2H-1,4-benzodiazepin-2-one 1,4-Benzodiazepine 7-Br, 5-pyridinyl, ketone at position 2 359.1
(±)cis-2-(4-Methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,5-Benzothiazepine 4-MeO-phenyl, 3-OH 315.4

Key Observations :

  • Benzoxazepine vs. Benzodiazepine: The oxygen atom in benzoxazepine (vs.
  • Benzothiazepine : The sulfur atom in benzothiazepine derivatives increases lipophilicity, which may enhance membrane permeability compared to oxygen-containing analogs .

Substituent-Driven Comparisons

Table 2: Brominated Hydroxyacetophenone Derivatives
Compound Name Substituents Synthesis Method Biological Relevance Reference ID
2-Bromo-1-(3-hydroxy-4-methylphenyl)ethanone 3-OH, 4-Me, 2-Br Bromination with dioxane dibromide Intermediate for drug synthesis
1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-ethanone 7-Br, benzodioxin core, 2-phenyl Not specified Unknown
Target Compound 7-Br, 9-OH, 2-hydroxy-ethanone Likely bromination of precursor Potential kinase inhibitor N/A

Key Observations :

  • Bromination Position: Bromine at position 7 in the target compound (vs. position 2 in simpler acetophenones) may confer steric effects that influence target selectivity .
  • Hydroxy Group: The 9-hydroxy group in the target compound is absent in simpler brominated acetophenones, suggesting enhanced hydrogen-bonding capacity .

Functional Group Comparisons

Table 3: Ethanolone and Related Ketone Derivatives
Compound Name Functional Groups Molecular Formula Activity Reference ID
1-[7-(3,4-Dimethoxyphenyl)-9-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propan-1-one Propan-1-one, 3,4-dimethoxyphenyl C24H27NO6 Kinase inhibitor (hypothesized)
(Furan-3-yl){7-[(piperidin-1-yl)methyl]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl}methanone Furan-3-yl, piperidinylmethyl C20H24N2O3 Screening hit for unknown targets
Target Compound 2-Hydroxy-ethanone, 9-OH C13H14BrNO4 Not reported N/A

Key Observations :

  • Ketone Position: The 2-hydroxy-ethanone group in the target compound (vs. propan-1-one in ) may reduce steric hindrance, favoring interactions with polar binding pockets.
  • Hydroxy vs. Methoxy : The 9-hydroxy group (target) vs. 9-methoxy () could modulate metabolic stability, as hydroxy groups are more prone to glucuronidation.

Preparation Methods

Classical and Established Synthetic Routes

Starting Material and Scaffold Formation

  • The synthesis typically begins with a substituted anthranilic acid derivative, such as 2-amino-5-bromo-3-methoxybenzoic acid, which provides the key bromine substitution at C-7 and a methoxy group at C-9 as a precursor to the hydroxy group.

  • Activation of the anthranilic acid with triphosgene leads to the formation of an isatoic anhydride intermediate, which is a versatile precursor for benzoxazepine ring formation.

Formation of the 2,3,4,5-Tetrahydro-1,4-benzoxazepine Backbone

  • The isatoic anhydride intermediate is reacted with glycine or related amino acid derivatives to form a dilactam structure, which upon reduction (using reagents like borane or lithium aluminum hydride) yields the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold.

  • The reduction step is harsh and can cause side reactions such as debromination at C-7, so conditions must be carefully controlled.

Functional Group Manipulation

  • The methoxy group at C-9 in the intermediate scaffold can be demethylated to yield the hydroxy group, crucial for the target compound's structure.

  • Introduction of the 2-hydroxy-1-ethanone moiety at the nitrogen (N-4) position is achieved via selective N-functionalization, exploiting the higher nucleophilicity of N-4 compared to N-1, allowing for regioselective substitution.

Alternative and Novel Synthetic Approaches

Aziridine Ring-Opening Strategy

  • A two-step approach involves the nucleophilic ring-opening of an N-nosylaziridine with 2-aminobenzyl alcohol, forming a key intermediate that can be cyclized under Mitsunobu conditions to the benzoxazepine ring.

  • This method offers milder conditions and avoids some drawbacks of classical harsh reductions but requires careful handling of protecting groups and reaction conditions to ensure smooth conversion.

Fukuyama Amine Synthesis Approach

  • Another innovative route uses N-(2,2-dimethoxyethyl)-2-nitrobenzenesulfonamide reacting with N-Boc protected 2-aminobenzyl alcohol under Mitsunobu conditions to form the benzoxazepine scaffold.

  • This method provides a mild and efficient alternative, allowing for late-stage functionalization and better control over substitution patterns.

Specific Preparation of 7-Bromo-Substituted Benzoxazepines

  • Bromination at the 7-position is typically introduced early in the synthetic sequence via starting materials like 5-bromo-2-hydroxy-3-methoxybenzaldehyde or 2-amino-5-bromo-3-methoxybenzoic acid.

  • Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can be employed at C-7 to introduce or modify substituents after scaffold formation, providing flexibility in the synthesis.

Preparation of the 2-Hydroxy-1-ethanone Side Chain

  • The 2-hydroxy-1-ethanone moiety (hydroxyacetyl group) attached to the nitrogen is introduced via acylation reactions using reagents such as glycolic acid derivatives or chloroacetyl compounds under controlled conditions to avoid overreaction or side products.

  • Selective N-functionalization is favored due to the differential nucleophilicity of the nitrogen atoms in the benzoxazepine ring.

Representative Experimental Data and Reaction Conditions

Step Reactants/Intermediates Reaction Conditions Yield Notes
Bromination 2-amino-3-methoxybenzoic acid Standard bromination protocols High Introduces Br at C-7
Isatoic anhydride formation Anthranilic acid derivative + triphosgene Room temperature, inert atmosphere Moderate to high Intermediate formation
Coupling with glycine Isatoic anhydride + glycine Reflux in suitable solvent Moderate Forms dilactam
Reduction Dilactam + LiAlH4 or BH3 in THF Reflux, inert atmosphere Variable Harsh, risk of debromination
Demethylation Methoxy intermediate + BBr3 or similar Low temperature High Converts methoxy to hydroxy at C-9
N-Acylation Benzoxazepine + hydroxyacetyl chloride Base, low temperature Moderate to high Introduces 2-hydroxy-1-ethanone group

Note: Specific yields and conditions depend on substrate purity and scale.

Summary of Key Challenges and Optimization Strategies

  • Harsh Reduction Conditions: Classical reductions can cause debromination and require careful optimization or alternative mild methods such as aziridine ring-opening or Fukuyama amine synthesis.

  • Selective Functionalization: Regioselective N-functionalization at N-4 is critical and achieved by exploiting nucleophilicity differences.

  • Substituent Stability: The hydroxy group at C-9 and bromine at C-7 must be preserved throughout synthesis, necessitating protective group strategies and mild reaction conditions.

  • Versatility of Intermediates: The scaffold intermediates allow for flexible introduction of various substituents, enabling structure-activity relationship studies for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.